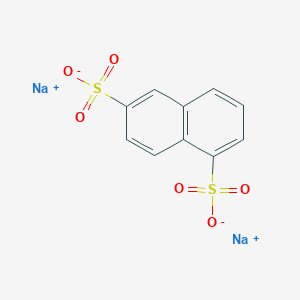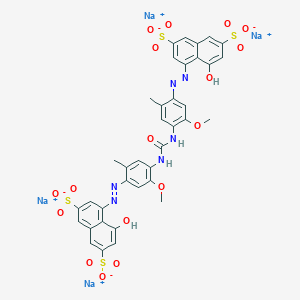
1,6-Naphthalenedisulfonic acid, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Naphthalenedisulfonic acid, disodium salt is a useful research compound. Its molecular formula is C10H8NaO6S2 and its molecular weight is 311.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Sodium naphthalene-1,6-disulfonate primarily targets the Bacterioferritin comigratory protein and L-lactate dehydrogenase . These proteins play crucial roles in various biological processes, including iron storage and metabolism, and energy production, respectively .
Mode of Action
It is suggested that the compound may interact with these proteins, potentially altering their function .
Biochemical Pathways
It’s known that the compound can influence the pyrolysis of organic matter, accelerating the formation of carbon nuclei during the initial stage of naphthalene pyrolysis .
Pharmacokinetics
Sodium naphthalene-1,6-disulfonate exhibits high gastrointestinal absorption, indicating good bioavailability . It is also a P-gp substrate, which may influence its distribution within the body .
Result of Action
Given its targets and potential interactions, it may influence iron storage and metabolism, energy production, and the pyrolysis of organic matter .
Action Environment
The action, efficacy, and stability of Sodium naphthalene-1,6-disulfonate can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability . Additionally, its solubility may affect its action and efficacy .
Properties
CAS No. |
1655-43-2 |
|---|---|
Molecular Formula |
C10H8NaO6S2 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
disodium;naphthalene-1,6-disulfonate |
InChI |
InChI=1S/C10H8O6S2.Na/c11-17(12,13)8-4-5-9-7(6-8)2-1-3-10(9)18(14,15)16;/h1-6H,(H,11,12,13)(H,14,15,16); |
InChI Key |
YNHHCVFLGWPGOB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
1655-43-2 |
Related CAS |
525-37-1 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antitumor activity of 1,6-naphthalenedisulfonic acid disodium salt?
A1: The research paper primarily focuses on the enhanced antitumor activity of a novel Ca(II) coordination polymer synthesized using 1,6-naphthalenedisulfonic acid disodium salt as a building block. While the study does mention that the salt itself exhibits some antitumor activity against human hepatoma smmc-7721 and human lung adenocarcinoma A549 cell lines, it emphasizes that the Ca(II) coordination polymer demonstrates significantly higher efficacy against the A549 cell line. Specifically, the coordination polymer exhibits an IC50 value of 27 μg/mL against A549 cells, indicating greater potency compared to the 1,6-naphthalenedisulfonic acid disodium salt alone [].
Q2: How is 1,6-naphthalenedisulfonic acid disodium salt used in the synthesis of the Ca(II) coordination polymer?
A2: In the synthesis process, 1,6-naphthalenedisulfonic acid disodium salt reacts with calcium perchlorate and 4,4′-bipyridyl in a CH3CH2OH/H2O solution []. This reaction leads to the formation of the Ca(II) coordination polymer, with the 1,6-naphthalenedisulfonic acid disodium salt acting as a bridging ligand. X-ray crystallography revealed that the calcium ion coordinates with two oxygen atoms from two different 1,6-naphthalenedisulfonate ligands, contributing to the polymeric structure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-[(E)-5-[6-Hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B162068.png)

